4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid
Description
The compound 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid (hereafter referred to as Compound X) is a triazolo[1,5-a]pyrimidine derivative characterized by a benzoic acid moiety at position 4, an ethylsulfanyl group at position 2, and a 2-methylphenyl carbamoyl substituent at position 4. This scaffold is part of a broader class of heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The structural complexity of Compound X allows for unique interactions with biological targets, distinguishing it from simpler analogues.
Properties
IUPAC Name |
4-[2-ethylsulfanyl-5-methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-32-23-26-22-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(22)27-23)15-9-11-16(12-10-15)21(30)31/h5-12,19H,4H2,1-3H3,(H,25,29)(H,30,31)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKIVDQNCXQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid, can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the microwave-mediated synthesis and optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles, including those similar to the compound , exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds with a triazole structure have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported that certain triazolo-pyrimidine derivatives are effective against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole scaffold is also associated with antifungal properties, making it a candidate for treating fungal infections .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research into similar compounds has demonstrated that triazolo-pyrimidines can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Investigations into the specific mechanisms of action are ongoing.
Neuroprotective Effects
Emerging studies suggest that compounds containing the 1,2,4-triazole ring may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized triazolo-pyrimidine derivatives against various bacterial strains. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain derivatives of triazolo-pyrimidines exhibited cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
Case Study 3: Neuroprotection
Research focused on a related compound showed promising results in reducing neuronal cell death in models of oxidative stress. The study highlighted the potential for developing neuroprotective agents based on similar chemical scaffolds .
Mechanism of Action
The mechanism of action of 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and as an inverse agonist for RORγt . These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Compound X shares a triazolo[1,5-a]pyrimidine core with several analogues, but its substituents confer distinct physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Comparison of Compound X and Analogues
Key Observations :
- Carbamoyl vs. Ester Groups : The 2-methylphenyl carbamoyl group in Compound X may improve target binding via hydrogen bonding compared to ester derivatives .
- Benzoic Acid Moiety : Unlike carboxylate esters in analogues , the benzoic acid group in Compound X could facilitate ionic interactions or salt bridge formation in biological systems.
Characterization :
- Spectroscopy : 1H NMR and IR data confirm the triazolo[1,5-a]pyrimidine core and substituent positions .
- Crystallography : Analogues like exhibit planar triazolopyrimidine rings (dihedral angles ~87° with substituents), suggesting Compound X may adopt similar conformations but with altered packing due to the benzoic acid group .
Table 2: Bioactivity Comparison
Key Insights :
- The 2-methylphenyl carbamoyl group in Compound X may enhance selectivity for cancer cells, as seen in ferroptosis-inducing agents .
- Benzoic acid derivatives often exhibit improved pharmacokinetics (e.g., bioavailability) compared to esters .
Computational and Structural Insights
- Molecular Docking : Analogues with bulky substituents (e.g., benzylsulfanyl) show steric hindrance in enzyme binding pockets, whereas Compound X ’s ethylsulfanyl group may allow deeper penetration .
- Solubility : The benzoic acid moiety in Compound X likely increases aqueous solubility (logP ~2.5) compared to ethyl esters (logP ~3.8) .
Biological Activity
The compound 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid (CAS No. 959541-70-9) is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.53 g/mol. The structural representation includes a triazole ring fused with a pyrimidine moiety and a benzoic acid functional group, contributing to its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the triazole and pyrimidine rings followed by the introduction of the ethylsulfanyl and carbamoyl groups. Detailed synthetic pathways can be explored in specialized chemical literature.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that derivatives exhibited IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, indicating promising anti-proliferative activity .
The mechanism by which these compounds exert their anticancer effects often involves the induction of oxidative stress within cancer cells. For example, studies have shown that certain triazole derivatives lead to increased levels of reactive oxygen species (ROS), resulting in apoptosis through pathways involving mitochondrial dysfunction and DNA damage .
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated that triazole derivatives possess antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated a series of triazole derivatives for their cytotoxicity against MCF-7 cells. Among them, one derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin, highlighting its potential as an effective anticancer agent .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of related compounds, revealing that they could enhance superoxide dismutase activity while decreasing catalase levels in treated cells. This suggests a dual role in both combating cancer and reducing oxidative stress .
Q & A
Q. What are the established synthetic methodologies for preparing this compound?
The synthesis typically involves a microwave-assisted three-component reaction of 3-amino-5-ethylsulfanyl-1,2,4-triazole, substituted aldehydes, and β-keto esters in ethanol. For example, condensation under microwave irradiation (323 K, 30 min) yields the triazolopyrimidine core, followed by recrystallization from acetone or ethanol to isolate pure crystals . Key steps include optimizing molar ratios (1:1:1) and solvent selection to minimize side products.
Q. How is the structural identity of the compound confirmed?
X-ray crystallography is the gold standard for confirming the planar triazolopyrimidine core and intermolecular interactions (e.g., π-stacking with centroid distances of 3.63–3.88 Å). Complementary techniques include:
- ¹H NMR : Characteristic peaks for the ethylsulfanyl group (δ ~2.59 ppm) and aromatic protons (δ 7.14–7.41 ppm) .
- Mass spectrometry : To verify molecular weight (e.g., 439.961 g/mol for the parent ion) .
Q. What are the solubility and stability profiles of this compound?
The compound exhibits moderate lipophilicity (logP ~3.5) due to its molecular weight (~440 g/mol) and aromatic/heterocyclic structure, suggesting limited aqueous solubility. Stability studies should assess degradation under:
- pH variations : Use HPLC to monitor hydrolysis of the carbamoyl group in acidic/basic conditions.
- Thermal stress : Accelerated stability testing at 40°C/75% RH for 4 weeks .
Q. What biological targets are hypothesized for this compound?
Triazolopyrimidines are known to interact with enzymes (e.g., kinases) and cellular pathways (e.g., apoptosis). Preliminary docking studies suggest affinity for:
- Casein kinase 2 (CK2) : A target for anticancer research due to its role in cell proliferation .
- Microbial enzymes : Potential inhibition of bacterial dihydrofolate reductase (DHFR) .
Q. How is purity validated during synthesis?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to achieve >95% purity.
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst screening : Test Brønsted acids (e.g., APTS) or metal catalysts (e.g., CuI) to enhance cyclization efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for microwave reactions .
- Workflow automation : Use flow chemistry to control residence time and temperature gradients .
Q. What crystallographic data explain the compound’s packing behavior?
The triazolopyrimidine core adopts a near-planar conformation (max. deviation: 0.034 Å), with π-stacking between adjacent rings (3.63 Å) and perpendicular orientations (87.03–89.45°) to chlorophenyl/benzoic acid substituents. These interactions influence solubility and melting points .
Q. How can enzymatic inhibition mechanisms be rigorously validated?
Q. How do structural modifications impact bioactivity?
Q. How to resolve contradictions in biological activity data across studies?
- Purity reassessment : Re-analyze batches via LC-MS to rule out impurities >0.5% .
- Stereochemical considerations : Check for epimerization (e.g., using chiral HPLC) if the compound has undefined stereocenters .
- Cell line specificity : Compare activity in primary vs. immortalized cells to identify context-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
